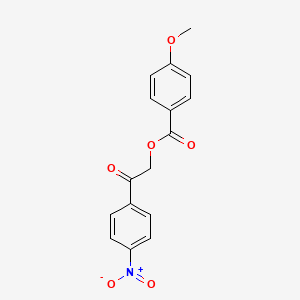
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, also known as CFOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to target various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit low toxicity and good bioavailability in animal studies. In addition, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity against cancer cells. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has also been shown to exhibit good stability and solubility in various solvents. However, one of the limitations of using 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its relatively high cost compared to other anticancer agents.
Direcciones Futuras
There are several future directions for the research on 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. One direction is to investigate the potential use of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole as a combination therapy with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to explore the use of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole as a scaffold for the synthesis of novel compounds with improved biological activities. Finally, the environmental impact of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole should be investigated to ensure its safe use as a pesticide and herbicide.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide with 2-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then cyclized with phosphorus oxychloride to yield 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. This method has been optimized to yield high purity and high yield of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In environmental science, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been investigated for its potential use as a pesticide and herbicide due to its antimicrobial properties.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDADCPCNAFTPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)






![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)



![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)